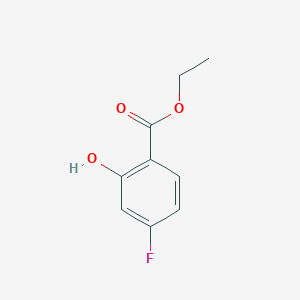

Ethyl 4-fluoro-2-hydroxybenzoate

Vue d'ensemble

Description

Ethyl 4-fluoro-2-hydroxybenzoate is not directly synthesized or analyzed in the provided papers. However, related compounds and their synthesis methods can offer insights into potential synthetic routes and the behavior of similar molecules. For instance, ethyl p-hydroxybenzoate is synthesized using solid superacid catalysts, suggesting that a similar approach might be applicable for the synthesis of ethyl 4-fluoro-2-hydroxybenzoate .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For example, the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid from ethyl 2-pentenoate and ethyl acetoacetate demonstrates a complex route that could be adapted for the synthesis of ethyl 4-fluoro-2-hydroxybenzoate . Similarly, the synthesis of fluoroglycofen-ethyl from m-hydroxybenzoic acid indicates the use of halogenation and other reactions that might be relevant .

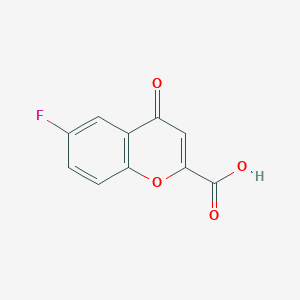

Molecular Structure Analysis

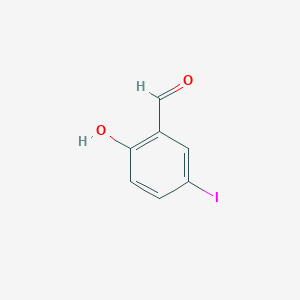

The molecular structure of ethyl 4-fluoro-2-hydroxybenzoate would include an aromatic ring with a fluorine atom at the para position relative to the ester group and a hydroxyl group at the ortho position. The crystal structure of a related compound, 4-hydroxy-3-[1-phenyl-2-(4-methoxybenzoyl)ethyl]-2H-1-benzopyran-2-one, provides an example of how substituents on an aromatic ring can influence the overall molecular conformation .

Chemical Reactions Analysis

The reactivity of ethyl 4-fluoro-2-hydroxybenzoate would be influenced by the presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group. The comparative studies of thiosemicarbazides and their metal complexes suggest that the hydroxyl group can participate in complex formation, which could also be true for ethyl 4-fluoro-2-hydroxybenzoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-fluoro-2-hydroxybenzoate can be inferred from similar compounds. For instance, the gas-phase enthalpies of formation of ethyl hydroxybenzoates provide a basis for understanding the thermodynamic stability of the compound . The catalyzed synthesis of ethyl p-hydroxybenzoate and the characterization of its product by IR suggest that similar analytical techniques could be used to determine the properties of ethyl 4-fluoro-2-hydroxybenzoate .

Applications De Recherche Scientifique

Antioxidant Activity and Potential Health Benefits

Research on antioxidants and their implications in various fields, from food engineering to medicine and pharmacy, highlights the importance of compounds like Ethyl 4-fluoro-2-hydroxybenzoate. Antioxidants play a crucial role in neutralizing free radicals, potentially reducing the risk of chronic diseases. The methods used in determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, provide frameworks for evaluating the antioxidant potential of Ethyl 4-fluoro-2-hydroxybenzoate and its derivatives (Munteanu & Apetrei, 2021).

Environmental Persistence and Toxicity

The occurrence, fate, and behavior of parabens, chemically related to Ethyl 4-fluoro-2-hydroxybenzoate, in aquatic environments have been extensively studied. These studies reveal the environmental persistence and potential endocrine-disrupting effects of such compounds. Understanding the environmental fate of Ethyl 4-fluoro-2-hydroxybenzoate can inform its safe use and disposal practices, ensuring minimal ecological impact (Haman et al., 2015).

Synthesis and Chemical Reactivity

Research into the synthesis and reactivity of organic compounds, including the development of environmentally friendly procedures for the preparation of heterocycles, can be applied to Ethyl 4-fluoro-2-hydroxybenzoate. This research underpins the compound's potential applications in pharmaceuticals, agrochemicals, and organic materials. The exploration of multi-component reactions and the use of safe catalysts are particularly relevant for synthesizing derivatives of Ethyl 4-fluoro-2-hydroxybenzoate with enhanced properties or reduced environmental impact (Laroum et al., 2019).

Potential for Biological Activity

The pharmacological activities and molecular mechanisms of compounds structurally related to Ethyl 4-fluoro-2-hydroxybenzoate, such as gallic acid, indicate potential health benefits, including anti-inflammatory properties. These studies suggest avenues for researching the biological activities of Ethyl 4-fluoro-2-hydroxybenzoate, exploring its potential applications in treating inflammation-related diseases (Bai et al., 2020).

Environmental Impact of Similar Compounds

Studies on novel brominated flame retardants and their occurrence in various environments shed light on the environmental impact and human exposure risks of synthetic compounds. By analogy, understanding the environmental behavior of Ethyl 4-fluoro-2-hydroxybenzoate could help assess its safety and guide the development of less hazardous alternatives (Zuiderveen et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-fluoro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNJTQFUPJOBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625992 | |

| Record name | Ethyl 4-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1737-21-9 | |

| Record name | Ethyl 4-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

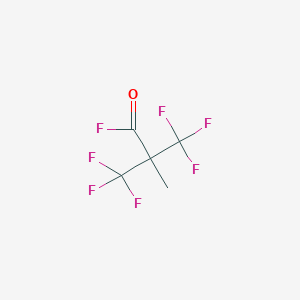

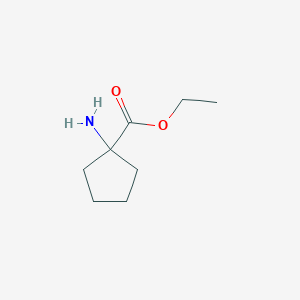

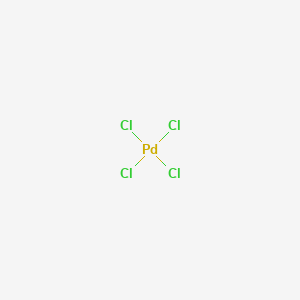

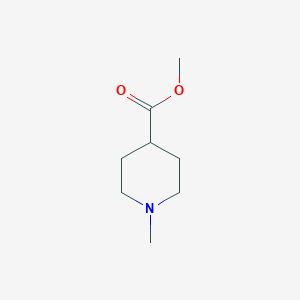

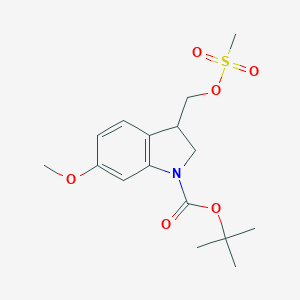

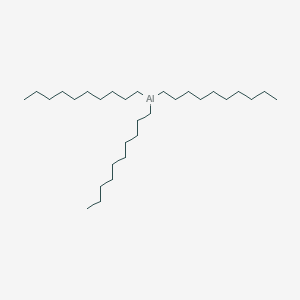

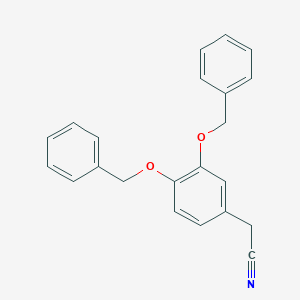

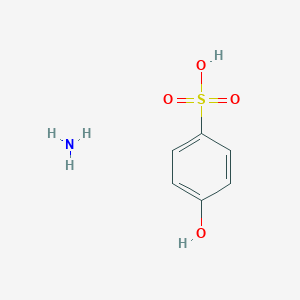

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)